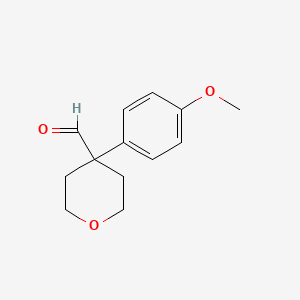
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound that features a tetrahydropyran ring substituted with a methoxyphenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with appropriate reagents. One common method includes the use of anesthesin followed by hydrolysis of the formed ester to yield the desired aldehyde . The reaction conditions often involve maintaining low temperatures and using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog without the methoxyphenyl and aldehyde groups.
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde: A structural isomer with the methoxy group in a different position.
4-Aminotetrahydropyran: Contains an amino group instead of the aldehyde.
Uniqueness
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the methoxyphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C13H16O3/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5,10H,6-9H2,1H3 |
Clave InChI |
RAAUFPYEEWPBLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCOCC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11887642.png)

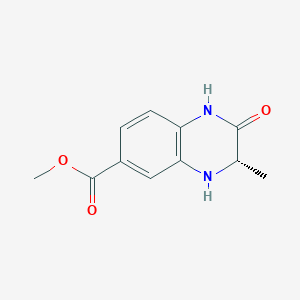
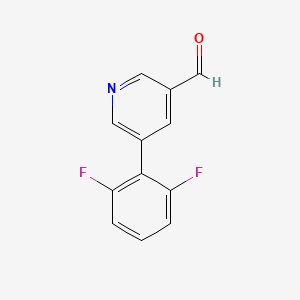
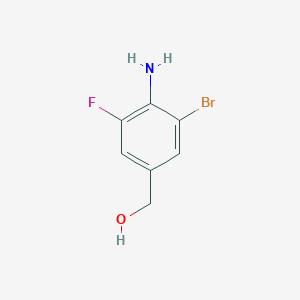
![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11887678.png)

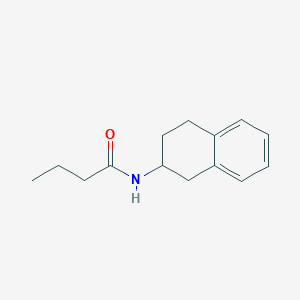
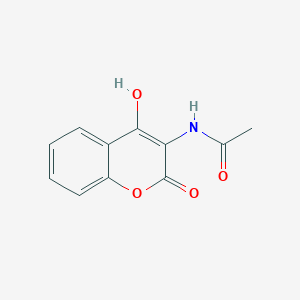


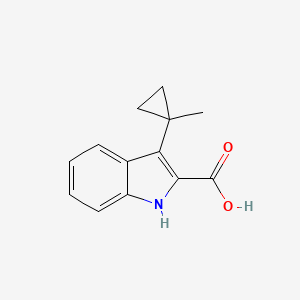
![Methyl [2,2'-bipyridine]-3-carboxylate](/img/structure/B11887712.png)
![[Ethyl(methyl)silanediyl]dimethanediyl diacetate](/img/structure/B11887714.png)
